molecular formula C8H10BrNO B152270 (R)-2-amino-2-(4-bromophenyl)ethanol CAS No. 354153-64-3

(R)-2-amino-2-(4-bromophenyl)ethanol

Cat. No.: B152270
CAS No.: 354153-64-3
M. Wt: 216.07 g/mol
InChI Key: KTNHFPRYCCCOQV-QMMMGPOBSA-N
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Description

(R)-2-amino-2-(4-bromophenyl)ethanol, also known as EBP, is an organic compound that has a wide range of applications in scientific research. It is a chiral compound and is used in the synthesis of various optically active compounds. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs and antibiotics. EBP has been extensively studied and its mechanism of action, biochemical effects, and physiological effects have been well-documented.

Scientific Research Applications

Photophysical Properties in Phthalocyanines

Phthalocyanine derivatives modified with (R)-2-amino-2-(4-bromophenyl)ethanol have been synthesized and show interesting photophysical properties. Specifically, a derivative containing (R)-1-(4-bromophenyl)ethoxy moiety demonstrated a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions. These phthalocyanines also exhibit diverse interactions with mammary MCF-7 cells, indicating potential applications in photochemical and biological fields (Ramos et al., 2015).

Biocatalytic Preparation for Pharmaceutical Intermediates

The compound has been used in the biocatalytic preparation of optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of chemokine CCR5 antagonists. A bioprocess involving recombinant Escherichia coli cells was developed, yielding a product with over 99% enantiomeric excess. This method represents a scalable and potentially applicable process in pharmaceutical production (Chen et al., 2019).

Role in Catalysis and Chemical Synthesis

This compound has been implicated in various catalysis and synthesis processes. For instance, a derivative, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, was found to be an effective catalyst in the bioreduction of 4-(trifluoromethyl)acetophenone, indicating its utility in producing aromatic chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of ®-2-amino-2-(4-bromophenyl)ethanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect the action of ®-2-amino-2-(4-bromophenyl)ethanol is currently lacking .

Properties

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295801
Record name (βR)-β-Amino-4-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354153-64-3
Record name (βR)-β-Amino-4-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354153-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-4-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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